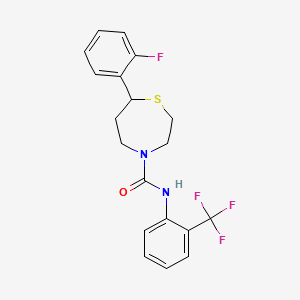

Ethyl 2-(4-methoxyphenyl)sulfanylacetate

概览

描述

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a chemical compound with the CAS Number: 28743-98-8 and Linear Formula: C11H14O3S . It has a molecular weight of 226.3 .

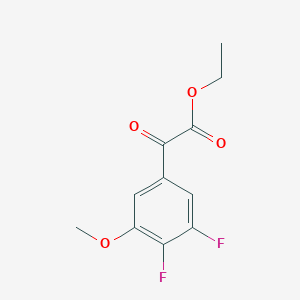

Molecular Structure Analysis

The IUPAC name for this compound is ethyl [(4-methoxyphenyl)sulfanyl]acetate . The InChI Code is 1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a solid or viscous liquid at room temperature . It should be stored in a dry place .科研应用

Corrosion Inhibition

Ethyl 2-(4-methoxyphenyl)sulfanylacetate and related compounds have shown promise as corrosion inhibitors. For instance, pyran derivatives including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been studied for their corrosion mitigation effects on mild steel in sulphuric acid solutions. These compounds exhibit high inhibition efficiency and follow Langmuir adsorption isotherm, suggesting their potential in protecting metals against corrosion (Saranya et al., 2020).

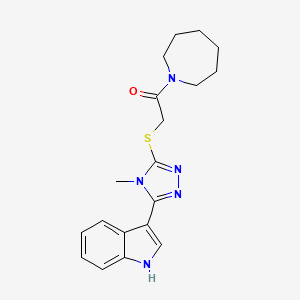

Antimicrobial Properties

Ethyl 2-(4-methoxyphenyl)sulfanylacetate derivatives have been explored for their antimicrobial properties. A series of novel compounds including ethyl 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones have demonstrated significant antibacterial activity, highlighting their potential as antimicrobial agents (Patil et al., 2010).

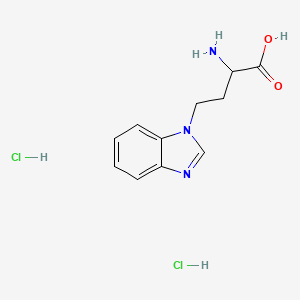

Anticancer Applications

Ethyl 2-(4-methoxyphenyl)sulfanylacetate-related compounds have been studied in cancer research. For example, 2-methylsulfanyl and related EMATE derivatives showed notable antiproliferative activity against various human cancer cell lines. These compounds have also demonstrated effectiveness as inhibitors of angiogenesis, which is crucial in cancer treatment (Leese et al., 2005).

Chemical Synthesis

In chemical synthesis, ethyl 2-(4-methoxyphenyl)sulfanylacetate and its analogs play a significant role. They are used in the synthesis of complex chemical structures, such as ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which are important in various chemical reactions and processes (Pokhodylo & Obushak, 2019).

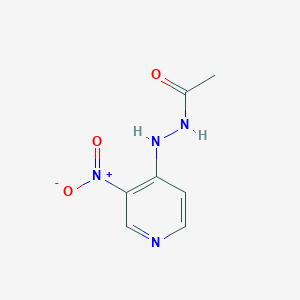

Anti-Helicobacter Pylori Agents

Compounds derived from ethyl 2-(4-methoxyphenyl)sulfanylacetate have been investigated as potential agents against Helicobacter pylori. These compounds showed potent and selective activities against this gastric pathogen, suggesting their potential use in treating related gastrointestinal disorders (Carcanague et al., 2002).

Safety And Hazards

性质

IUPAC Name |

ethyl 2-(4-methoxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDBJTGAQFVAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxyphenyl)sulfanylacetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)